4-chloro-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
4-chloro-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between 5-chlorosalicylaldehyde and 2-amino-5-methylpyridine in an ethanol solution. The reaction is carried out by adding the ethanol solution of 5-chlorosalicylaldehyde dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then stirred for an additional hour to yield a clear orange solution. This solution is allowed to evaporate slowly at room temperature, resulting in the formation of orange prism-shaped crystals of the desired compound after seven days .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would likely involve the use of automated equipment for precise control of reaction parameters and efficient isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with a C-N bond instead of a C=N bond.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with biological targets through its Schiff base moiety. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol: Similar structure but lacks the chlorine atom.
4-chloro-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Similar structure but with different substituents on the phenol ring.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the Schiff base moiety, which confer specific chemical reactivity and potential biological activity. Its ability to form coordination complexes with metals further enhances its versatility in scientific research.
Properties
Molecular Formula |
C24H15ClN2O2 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
4-chloro-2-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C24H15ClN2O2/c25-19-7-9-22(28)18(12-19)14-26-20-8-10-23-21(13-20)27-24(29-23)17-6-5-15-3-1-2-4-16(15)11-17/h1-14,28H |
InChI Key |
PIVOGYFHHVTSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C=CC(=C5)Cl)O |
Origin of Product |
United States |
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